2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of azetidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of 3-bromo-2-methylbenzoic acid. This intermediate can be synthesized from 3-bromo-2-methylbenzoyl chloride through a Friedel-Crafts acylation reaction . The azetidine ring is then introduced via a cyclization reaction involving an appropriate amine and a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-methylbenzoic acid: A precursor in the synthesis of the target compound.
Azetidine derivatives: Compounds containing the azetidine ring, known for their biological activities.
Triazole derivatives: Compounds containing the triazole ring, widely studied for their medicinal properties.
Uniqueness
2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-bromo-2-methylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c1-9-11(3-2-4-12(9)14)13(19)17-7-10(8-17)18-15-5-6-16-18/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYXEVCPFZXKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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